molecular formula C20H18N2O3S B601326 Ceftibuten Related Impurity 6 CAS No. 57028-71-4

Ceftibuten Related Impurity 6

Cat. No.: B601326
CAS No.: 57028-71-4
M. Wt: 366.4 g/mol
InChI Key: ODKAYLSZYDIQRV-HFLHWUEFSA-N
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Description

Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.

Preparation Methods

The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:

    Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.

    Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.

Chemical Reactions Analysis

Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:

This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.

Biological Activity

Ceftibuten, a third-generation cephalosporin antibiotic, is primarily used to treat bacterial infections, particularly those caused by Gram-negative bacteria. However, the presence of impurities, such as Ceftibuten Related Impurity 6 (CR6), can significantly affect its pharmacological properties and safety profile. This article explores the biological activity of CR6, focusing on its antimicrobial efficacy, potential toxicity, and implications for clinical use.

Ceftibuten is characterized by its chemical structure C15H14N4O6S2C_{15}H_{14}N_{4}O_{6}S_{2} and is known to be unstable under various environmental conditions, including light and heat. This instability can lead to the formation of polymeric impurities like CR6, which may arise during the synthesis or storage of the drug .

Property Value
Chemical FormulaC15H14N4O6S2C_{15}H_{14}N_{4}O_{6}S_{2}
Molecular Weight358.42 g/mol
Stability ConditionsSensitive to light, heat, and moisture

Antimicrobial Activity

Recent studies have evaluated the in vitro activity of ceftibuten and its impurities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

In Vitro Efficacy

A study assessed the antimicrobial activity of ceftibuten and CR6 against a range of Enterobacterales isolates. The results demonstrated that ceftibuten alone had varying MIC values depending on the bacterial strain:

  • Ceftibuten MIC values :
    • ESBL-producing strains: MIC 1\leq 1 μg/mL inhibited 93.5% of isolates.
    • KPC-producing strains: MIC 8\leq 8 μg/mL inhibited 60.0% of isolates.

The addition of CR6 significantly altered these values, suggesting a potential antagonistic effect on the antibiotic's efficacy .

Comparative Activity with Other Antibiotics

In comparative studies, ceftibuten was found to be less effective than other beta-lactam antibiotics when tested against resistant strains. For example, ceftazidime-avibactam showed superior potency (MIC 0.5\leq 0.5 μg/mL) compared to ceftibuten alone (MIC 32\geq 32 μg/mL) .

Toxicological Considerations

The presence of CR6 raises concerns regarding potential toxicity. Studies indicate that higher concentrations of polymeric impurities correlate with increased allergic reactions in patients. For instance:

  • Allergic Reaction Incidence :
    • Average polymeric impurity at 21.44 μg/g: 0.2% incidence
    • Average polymeric impurity at 76.7 μg/g: 0.74% incidence

This trend highlights the necessity for rigorous quality control during drug manufacturing to minimize impurity levels .

Case Studies

Several case reports have documented adverse reactions associated with ceftibuten formulations containing elevated levels of impurities like CR6:

  • Case Study 1 : A patient developed anaphylactic shock after administration of a ceftibuten formulation with high polymer content.
  • Case Study 2 : Clinical outcomes were less favorable in patients treated with ceftibuten containing significant amounts of CR6 compared to those receiving purer formulations.

These cases underscore the importance of monitoring impurity levels in pharmaceutical preparations to ensure patient safety.

Properties

CAS No.

57028-71-4

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1

InChI Key

ODKAYLSZYDIQRV-HFLHWUEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic acid, 7-​amino-​8-​oxo-​, diphenylmethyl ester, [6R-​(6α,​7β)​]​- (9CI)

Origin of Product

United States

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